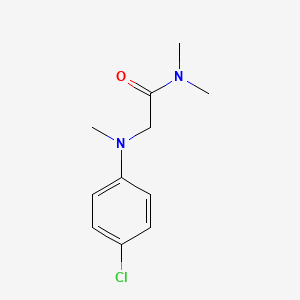
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt is a complex organic compound. It belongs to the class of hydrazinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a hydrazinium core, hydroxyl groups, and long alkyl chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.
Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.
Aplicaciones Científicas De Investigación
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt include other hydrazinium salts with different alkyl and hydroxyl groups. Examples include:
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxydecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxyoctyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57830-06-5 |
|---|---|
Fórmula molecular |
C20H40N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |
InChI |
InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |
Clave InChI |
MKKRYJVRZRCQTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




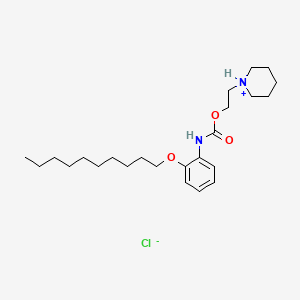
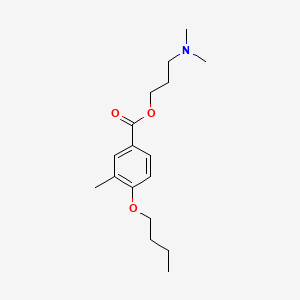
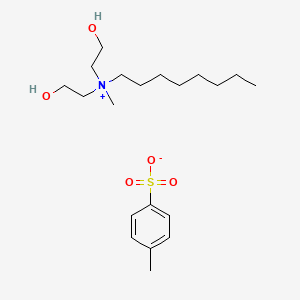
![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)
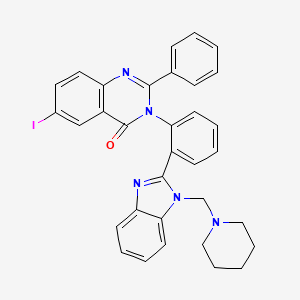

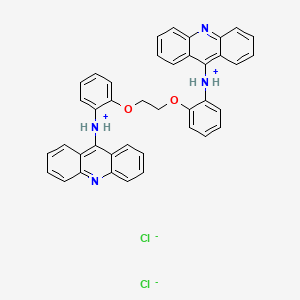
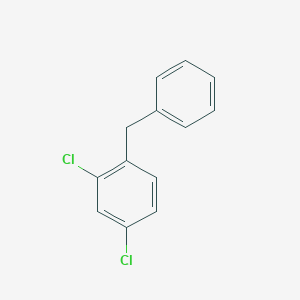
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
